Ethyl 3-hydroxybut-2-enoate
CAS No.:
Cat. No.: VC14154768
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O3 |
|---|---|
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | ethyl 3-hydroxybut-2-enoate |
| Standard InChI | InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h4,7H,3H2,1-2H3 |
| Standard InChI Key | ROBJRQHNPKJRFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=C(C)O |
Introduction
Structural Characteristics and Tautomeric Behavior
Molecular Architecture
Ethyl 3-hydroxybut-2-enoate (C₆H₁₀O₃) consists of a four-carbon chain with a hydroxyl group at position 3, a double bond between carbons 2 and 3, and an ethyl ester at position 1 (Figure 1). The planar geometry of the α,β-unsaturated ester system facilitates resonance stabilization, while the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the enolic tautomer.
Molecular Formula: C₆H₁₀O₃
Molecular Weight: 130.14 g/mol
Exact Mass: 130.0630
IUPAC Name: Ethyl (E)-3-hydroxybut-2-enoate
Tautomerism and Stability
Like β-keto esters, Ethyl 3-hydroxybut-2-enoate exists in equilibrium between keto and enol forms:
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Keto form: Features a ketone at C3 and a single bond between C2 and C3.
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Enol form: Exhibits a conjugated double bond (C2=C3) and a hydroxyl group at C3.
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybut-2-enoate, reveal distinct signals for each tautomer. For example, the enolic proton resonates near δ 12.7 ppm in NMR, while the keto form’s methyl group appears at δ 2.48 ppm . The equilibrium ratio depends on solvent polarity and temperature, with nonpolar solvents favoring the enolic form due to enhanced hydrogen bonding.
Synthesis and Functionalization
Classical Synthetic Routes
Ethyl 3-hydroxybut-2-enoate is typically synthesized via:
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Claisen condensation: Reaction of ethyl acetoacetate with a base, followed by acidification.
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Halogenation-elimination: Treatment of β-keto esters with halogenating agents (e.g., N-bromophthalimide, NBP) in the presence of bases like 1,8-diazabicycloundec-7-ene (DBU) . For instance, ethyl 2-chloro-3-hydroxybut-2-enoate is synthesized using NBP and DBU, suggesting a analogous pathway for the target compound.
Modern Functionalization Strategies
Recent methodologies leverage the compound’s α-C–H bonds for site-selective modifications:
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C–H Amination: DBU-activated N-haloimides introduce amino groups at the α-position, yielding derivatives like ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybut-2-enoate .
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Acetylation: Reaction with acetyl chloride produces ethyl (2Z)-2-acetyl-3-hydroxybut-2-enoate , a precursor for agrochemicals.
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorptions at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enolic C=C).
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NMR (CDCl₃):
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (e.g., acetonitrile, DMF) and moderately soluble in water.
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Stability: Prone to hydrolysis under acidic or basic conditions, yielding 3-hydroxybut-2-enoic acid and ethanol.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 3-hydroxybut-2-enoate serves as a building block for:
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Antibiotics: Functionalized quinolones via cyclocondensation with aryl amines.
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Anti-inflammatory agents: Michael adducts with thiols or amines.
Agrochemicals
Derivatives like ethyl (2Z)-2-acetyl-3-hydroxybut-2-enoate are precursors to herbicides and fungicides, leveraging the acetyl group’s reactivity toward nucleophiles.
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 column, mobile phase = 60:40 acetonitrile/water, retention time ~6.2 min.
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GC-MS: Characteristic fragments at m/z 130 (M⁺), 85 ([CH₂=C(OH)CH₂]⁺).
X-ray Crystallography
Crystals grown from hexane/ethyl acetate mixtures reveal a planar enolic structure with a hydrogen-bonded dimeric motif.
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